molecular formula C16H12N4O3 B5526613 N-[4-(2-furoylamino)phenyl]-2-pyrazinecarboxamide

N-[4-(2-furoylamino)phenyl]-2-pyrazinecarboxamide

Cat. No. B5526613
M. Wt: 308.29 g/mol
InChI Key: KRGJYPPTBCQPGE-UHFFFAOYSA-N
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Description

N-[4-(2-furoylamino)phenyl]-2-pyrazinecarboxamide, also known as Furosemide, is a widely used diuretic drug that is commonly prescribed for the treatment of hypertension and edema. It is a potent and effective drug that has been used for over five decades in the treatment of various medical conditions. The chemical structure of Furosemide is C12H11ClN2O5S, and its molecular weight is 330.74 g/mol.

Scientific Research Applications

Synthesis and Chemical Characterization

  • A novel synthesis method for furo[3,2-e]pyrazolo[3,4-b]pyrazines and related heterocycles has been developed, which could serve as precursors for further pharmacological studies. These compounds were synthesized through reactions involving α-halocarbonyl compounds and characterized using spectral analyses (Kamal El‐dean et al., 2018) details.

  • The synthesis and theoretical calculations of 1H-pyrazole-3-carboxamide and -3-carboxylate derivatives have been explored, highlighting the versatility of pyrazole derivatives in organic chemistry and potential applications in developing new pharmacologically active compounds (Yıldırım & Kandemirli, 2005) details.

Biological Evaluation and Pharmacological Potentials

  • Benzene sulfonamide derivatives, including pyrazolyl and isoxazolyl-phenyl benzenesulfonamides, have shown promising in vitro antitumor activities. Molecular docking and Density Functional Theory (DFT) calculations were performed to evaluate potential interactions with biological targets, demonstrating the potential of these compounds in cancer therapy (Fahim & Shalaby, 2019) details.

  • The antimicrobial activities of pyrazole derivatives have been evaluated, showing moderate to potent activities against various bacterial and fungal strains. This suggests the potential use of these compounds in developing new antimicrobial agents (Sharshira & Hamada, 2012) details.

Theoretical and Computational Studies

  • Synthesis, spectroscopic analyses, and investigation of reactive properties of condensed oxadiazole and pyrazine derivatives have been conducted, including their potential anti-tubercular activities. The study combines experimental and computational methods to elucidate the structural and reactive properties of these compounds (El-Azab et al., 2018) details.

properties

IUPAC Name

N-[4-(furan-2-carbonylamino)phenyl]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O3/c21-15(13-10-17-7-8-18-13)19-11-3-5-12(6-4-11)20-16(22)14-2-1-9-23-14/h1-10H,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRGJYPPTBCQPGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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